![molecular formula C24H16N2O4 B2522319 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896073-02-2](/img/structure/B2522319.png)

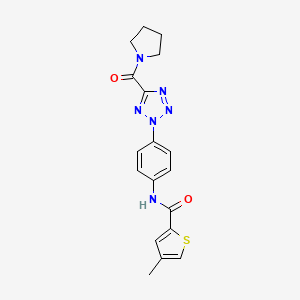

8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as CPO, is a synthetic compound that belongs to the class of chromenopyrimidines. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

The synthesis of chromeno[2,3-d]pyrimidine derivatives, including those similar to 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, has been explored in various studies. One novel method involves the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones through reactions involving 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols or similar precursors. These reactions yield materials in moderate to high yields, underscoring the efficiency of these synthetic processes (Osyanin et al., 2014).

Sensing Applications

The compound has also found application in sensing technologies. A derivative was utilized as a colorimetric chemosensor for detecting Hg2+ ions, showcasing excellent sensitivity and a noticeable color change upon ion detection. This indicates the potential of chromeno[2,3-d]pyrimidine derivatives in environmental monitoring and safety applications (Jamasbi et al., 2021).

Anticancer Activity

Research into the biological activity of pyrano[2,3-f]chromene derivatives, closely related to chromeno[2,3-d]pyrimidines, has demonstrated potential anticancer properties. A series of these compounds were synthesized and evaluated against various cancer cell lines, with some showing promising anticancer activities. This suggests the utility of such compounds in the development of new anticancer therapies (Hongshuang et al., 2017).

Antimicrobial Activity

Chromeno pyrimidinone derivatives have been synthesized and tested for antimicrobial activity against different bacterial and fungal strains. The synthesis method involved the use of Bronsted acidic ionic liquids as catalysts, highlighting the role of innovative synthetic techniques in developing new antimicrobial agents (Banothu & Bavanthula, 2012).

Green Chemistry Approaches

Efforts to synthesize chromeno[2,3-d]pyrimidine derivatives have also embraced green chemistry principles. One study reported the tannic acid-catalyzed synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives in a green solvent system, demonstrating the commitment to environmentally friendly chemical synthesis processes (Puvithra & Parthiban, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to cell cycle arrest . This suggests that 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione may interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines . This suggests that this compound may have similar effects.

Eigenschaften

IUPAC Name |

8-methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHGSUIGVLKRFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)

![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)

![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)